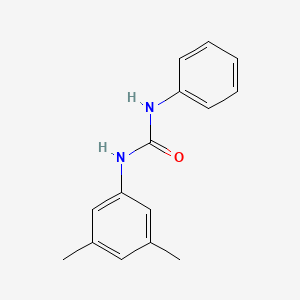

N-(3,5-dimethylphenyl)-N'-phenylurea

Description

Overview of Urea (B33335) Derivatives in Organic and Medicinal Chemistry

Urea derivatives are fundamental building blocks in both organic and medicinal chemistry. rsc.orgiglobaljournal.com Their ability to form stable hydrogen bonds and their structural rigidity make them ideal candidates for interacting with biological targets such as enzymes and receptors. rsc.org This has led to their incorporation into a multitude of pharmaceutical drugs, including anticancer, antiviral, and antidiabetic agents. iglobaljournal.comnih.gov In organic synthesis, urea derivatives serve as versatile intermediates and reagents. organic-chemistry.org They are employed in the creation of complex molecules and as catalysts in various chemical transformations. chemicalbook.com The urea moiety's capacity for modification allows chemists to fine-tune properties like solubility, stability, and bioavailability, making it a privileged structure in drug design. rsc.orgnih.gov

Historical Development and Significance of Phenylurea Research

The study of phenylurea compounds has a rich history, initially gaining prominence in the agricultural sector. Many phenylurea derivatives were discovered to be potent herbicides, effectively controlling weed growth by inhibiting photosynthesis. chemicalbook.com This discovery spurred extensive research into the synthesis and activity of various substituted phenylureas, leading to the development of numerous commercial herbicides. chemicalbook.com

Beyond agriculture, the significance of phenylurea research expanded into medicinal chemistry. The discovery of the anti-tumor activity of certain N,N'-diarylureas, most notably with the approval of sorafenib, marked a pivotal moment. rsc.orgnih.gov Sorafenib, a multi-kinase inhibitor, demonstrated the potential of the N,N'-diarylurea scaffold in targeted cancer therapy. rsc.orgnih.gov This has since fueled a wave of research into designing and synthesizing novel phenylurea derivatives as potential therapeutic agents for a range of diseases. nih.govnih.gov

Position of N-(3,5-dimethylphenyl)-N'-phenylurea within the Broader Substituted Phenylurea Class

This compound belongs to the N,N'-diarylurea subclass of substituted phenylureas. In this molecule, one of the urea's nitrogen atoms is connected to a phenyl group, while the other is attached to a 3,5-dimethylphenyl group. The presence of the two methyl groups on one of the phenyl rings is a key structural feature.

While specific research on this compound is limited in publicly available literature, its structure suggests it is an area of interest for chemical synthesis and potential biological evaluation. The substitution pattern on the phenyl rings can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. For instance, the dimethyl substitution pattern is seen in the design of some biologically active compounds, including IDO1 inhibitors. nih.gov

The general synthetic route to N,N'-diarylureas typically involves the reaction of a substituted aniline (B41778) with a phenyl isocyanate. nih.gov Therefore, this compound can be synthesized from 3,5-dimethylaniline (B87155) and phenyl isocyanate.

Table 1: General Properties of Phenylurea and Related Compounds

| Property | Phenylurea | N,N'-Diphenylurea | This compound (Predicted) |

|---|---|---|---|

| Molecular Formula | C₇H₈N₂O nih.gov | C₁₃H₁₂N₂O | C₁₅H₁₆N₂O |

| Molecular Weight | 136.15 g/mol nih.gov | 212.25 g/mol | 240.30 g/mol |

| Appearance | White crystalline solid fishersci.com | White powder | Likely a solid |

| Solubility | Slightly soluble in water chemicalbook.com | Insoluble in water | Predicted to be poorly soluble in water |

| Melting Point | 147 °C sigmaaldrich.com | 238-240 °C | Not available |

Note: The properties for this compound are predicted based on the general characteristics of diarylureas and have not been experimentally verified in the cited literature.

Research Gaps and Future Directions in Phenylurea Compound Studies

Despite the extensive research on phenylurea compounds, significant research gaps remain, particularly for specific, less-studied derivatives like this compound. The lack of published data on its synthesis, characterization, and biological activity represents a clear knowledge gap.

Future research should focus on:

Systematic Synthesis and Characterization: The synthesis and full characterization of a library of asymmetrically substituted N,N'-diarylureas, including this compound, are crucial. This would provide a foundation for understanding their structure-property relationships.

Biological Screening: These compounds should be systematically screened for a wide range of biological activities. Given the success of other diarylureas, exploring their potential as kinase inhibitors, receptor antagonists, or other therapeutic agents is a promising avenue. nih.govnih.gov

Computational Studies: Molecular modeling and computational chemistry can be employed to predict the properties and potential biological targets of these compounds, guiding experimental efforts. nih.gov

Material Science Applications: Beyond medicine, the unique structural features of these compounds may lend themselves to applications in materials science, an area that remains relatively unexplored for many phenylurea derivatives. chemicalbook.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Urea |

| Sorafenib |

| Phenyl isocyanate |

| 3,5-dimethylaniline |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-8-12(2)10-14(9-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMLMHFHMHBFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289389 | |

| Record name | N-(3,5-Dimethylphenyl)-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4300-44-1 | |

| Record name | N-(3,5-Dimethylphenyl)-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4300-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dimethylphenyl)-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-(3,5-dimethylphenyl)-N'-phenylurea

The construction of the this compound scaffold is most commonly achieved through classical organic reactions, including nucleophilic addition and mediated coupling reactions.

The most direct and widely employed method for synthesizing N,N'-disubstituted ureas is the nucleophilic addition of an amine to an isocyanate. This reaction is highly efficient and typically proceeds under mild conditions. The synthesis of this compound can be achieved via two equivalent routes:

Route A: The reaction of 3,5-dimethylaniline (B87155) with phenyl isocyanate.

Route B: The reaction of aniline (B41778) with 3,5-dimethylphenyl isocyanate.

In this process, the lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic carbon atom of the isocyanate group. A subsequent proton transfer results in the formation of the stable urea (B33335) linkage. The reaction is often carried out in an inert solvent, such as acetone or diethyl ether, at room temperature. asianpubs.orgmdpi.com The high reactivity of the isocyanate group generally leads to good yields and high purity of the desired product. asianpubs.org

Table 1: Reaction Parameters for Nucleophilic Addition

| Reactant 1 | Reactant 2 | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| 3,5-Dimethylaniline | Phenyl isocyanate | Acetone | Room Temp. | High yield of this compound |

| Aniline | 3,5-Dimethylphenyl isocyanate | Diethyl Ether | Room Temp. | Efficient formation of this compound mdpi.com |

An alternative to the use of potentially hazardous isocyanates is the use of phosgene-free coupling reagents, with 1,1'-Carbonyldiimidazole (CDI) being a prominent example. CDI is a versatile and safer reagent for synthesizing ureas, esters, and other carbonyl derivatives. google.com The synthesis involves a two-step, one-pot procedure:

Activation: One of the amine precursors (e.g., aniline) reacts with CDI in an inert solvent. This reaction forms a highly reactive N-acyl-imidazole intermediate, releasing one molecule of imidazole.

Coupling: The second amine (e.g., 3,5-dimethylaniline) is added to the reaction mixture. It displaces the imidazole group from the intermediate in a nucleophilic substitution reaction to form the final N,N'-disubstituted urea product.

This method is particularly useful when the required isocyanate is not commercially available or is unstable. The primary byproduct of the reaction is imidazole, which is water-soluble and can be easily removed during workup.

Modern synthetic chemistry seeks to develop more efficient, sustainable, and atom-economical methods. For urea synthesis, this includes the development of catalytic approaches that avoid stoichiometric activators or hazardous reagents. adelaide.edu.au

One advanced strategy involves the catalytic carbonylation of amines using carbon monoxide (CO) or its surrogates. Transition-metal catalysts, such as those based on palladium or rhodium, can facilitate the direct reaction of amines with a carbonyl source. Another green approach utilizes dimethyl carbonate (DMC) as a non-toxic carbonyl source for the synthesis of carbamates, which can then be converted to ureas. researchgate.net

Furthermore, methods using carbonyl sulfide (COS) have been explored for the synthesis of asymmetric ureas. doi.org These catalytic systems often require optimization of reaction conditions, including catalyst loading, temperature, and pressure, but offer a more sustainable route to urea derivatives. mdpi.com

Synthesis of this compound Analogs and Derivatives

The structural framework of this compound allows for extensive chemical modification to explore structure-activity relationships for various applications. Derivatization can occur on the phenyl rings or at the urea backbone itself.

The synthesis of analogs with varied substituents on either phenyl ring is readily achieved by selecting appropriately substituted starting materials. nih.gov By using substituted anilines or phenyl isocyanates in the synthetic schemes described in section 2.1.1, a diverse library of derivatives can be generated. For instance, reacting 3,5-dimethylaniline with a series of halogen- or alkyl-substituted phenyl isocyanates yields a range of analogs with modifications on the N'-phenyl ring. mdpi.com

Table 2: Examples of this compound Analogs

| 3,5-Dimethylphenyl Moiety | N'-Phenyl Moiety | Resulting Compound | Synthetic Method |

|---|---|---|---|

| N-(3,5-dimethylphenyl) | 4-Chlorophenyl | N-(3,5-dimethylphenyl)-N'-(4-chlorophenyl)urea | Amine + Isocyanate mdpi.com |

| N-(3,5-dimethylphenyl) | 4-Fluorophenyl | N-(3,5-dimethylphenyl)-N'-(4-fluorophenyl)urea | Amine + Isocyanate mdpi.com |

| N-(3,5-dimethylphenyl) | 3-Trifluoromethylphenyl | N-(3,5-dimethylphenyl)-N'-(3-trifluoromethylphenyl)urea | Amine + Isocyanate |

| N-(3,5-dimethylphenyl) | 4-Methoxyphenyl | N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)urea | Amine + Isocyanate |

This modular approach is fundamental in fields like medicinal chemistry for optimizing the biological activity of a lead compound.

The nitrogen atoms of the urea linkage possess N-H protons that can be substituted, allowing for further derivatization. Reactions such as alkylation or acylation can introduce new functional groups to the urea backbone. For example, treatment of a diaryl urea with a strong base followed by an alkyl halide can lead to N-alkylation.

A more specific method involves acylation. For instance, phenylurea can be treated with chloroacetyl chloride to form an N-acylurea intermediate. researchgate.net This intermediate can then react with various nucleophiles to introduce a wide range of substituents. This strategy adds another layer of structural diversity to the core molecule, enabling the fine-tuning of its chemical properties.

Green Chemistry Principles in Phenylurea Synthesis

The traditional synthesis of phenylureas often involves the use of hazardous reagents such as phosgene and isocyanates, which raises significant environmental and safety concerns. In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of phenylureas, including this compound.

A key principle of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. ual.eschemicalbook.comchemicalbook.com Synthetic routes with high atom economy minimize waste generation. Modern approaches to phenylurea synthesis that align with green chemistry principles include:

Phosgene-Free Routes: The development of synthetic pathways that avoid the use of phosgene is a primary goal. One such method involves the palladium-catalyzed oxidative carbonylation of anilines and nitroaromatics. hmdb.ca

Catalytic Methods: The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and by-product formation.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is another important aspect of green phenylurea synthesis.

Renewable Feedstocks: While not yet widely implemented for this specific class of compounds, the long-term goal of green chemistry is to utilize renewable starting materials.

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and enhancing the safety of the manufacturing process.

Spectroscopic and Structural Characterization Techniques for Phenylurea Compounds

The elucidation of the structure of this compound relies on a combination of modern spectroscopic and crystallographic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide crucial structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the 3,5-dimethylphenyl rings, as well as signals for the two methyl groups and the two N-H protons of the urea linkage. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on each ring. The N-H protons would likely appear as broad singlets, and their chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the downfield region (typically 150-160 ppm). The aromatic carbons would appear in the region of 110-150 ppm, and the methyl carbons would be observed at a much higher field. Predicted NMR data can be a useful tool in the absence of experimental spectra. hmdb.canmrdb.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Urea N-H | ~8.5 - 9.5 (broad s, 2H) | - |

| Phenyl C1 | - | ~139 |

| Phenyl C2, C6 | ~7.4 - 7.5 (d, 2H) | ~118 |

| Phenyl C3, C5 | ~7.2 - 7.3 (t, 2H) | ~129 |

| Phenyl C4 | ~7.0 - 7.1 (t, 1H) | ~122 |

| Dimethylphenyl C1' | - | ~138 |

| Dimethylphenyl C2', C6' | ~7.1 (s, 2H) | ~116 |

| Dimethylphenyl C3', C5' | - | ~138 |

| Dimethylphenyl C4' | ~6.7 (s, 1H) | ~124 |

| Methyl (CH₃) | ~2.3 (s, 6H) | ~21 |

| Urea C=O | - | ~153 |

Note: These are predicted values and may vary from experimental results.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorption bands include:

N-H Stretching: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibrations of the two N-H bonds in the urea group.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the carbonyl group in the urea linkage.

N-H Bending and C-N Stretching (Amide II and III bands): These vibrations would give rise to bands in the fingerprint region (below 1600 cm⁻¹), providing further confirmation of the urea structure.

C=C Stretching (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region would be indicative of the aromatic rings.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation of the parent ion. The fragmentation pattern would likely involve cleavage of the C-N bonds of the urea linkage, leading to the formation of characteristic fragment ions corresponding to the phenyl isocyanate and 3,5-dimethylaniline moieties, or their corresponding protonated forms. The accurate mass measurement of these fragments would further confirm the elemental composition of the molecule. The differentiation of positional isomers of substituted ureas has been successfully demonstrated using ESI-HR-MS/MS. nih.gov

In the thiourea (B124793) analog, the molecule is not planar, with a significant dihedral angle between the two aromatic rings. The crystal packing is stabilized by intermolecular hydrogen bonds involving the N-H groups and the sulfur atom of the thiourea moiety. It is highly probable that this compound would adopt a similar non-planar conformation. The crystal packing would be expected to be dominated by intermolecular hydrogen bonds between the N-H groups of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or sheets. These hydrogen bonding interactions play a crucial role in determining the solid-state architecture of phenylurea compounds.

Structure Activity Relationship Sar Studies

Fundamental Principles Governing Phenylurea Biological Activity

The biological activity of phenylurea derivatives is fundamentally dictated by their ability to interact with specific biological targets. A prevalent mechanism of action for many phenylurea compounds is the inhibition of photosynthesis at photosystem II. researchgate.netnih.gov The core phenylurea structure is essential for this activity, with the urea (B33335) bridge playing a critical role in binding to the target protein.

Key structural features that govern the biological activity of phenylureas include:

The Phenyl Rings: Both phenyl rings are important for binding activity. Replacement of a phenyl ring with a non-aromatic group, such as a cyclohexyl or n-hexyl group, can lead to a loss of inhibition. nih.gov

The Urea Moiety: The -NH-CO-NH- linker is a crucial component. The nitrogen atoms and the carbonyl oxygen can participate in hydrogen bonding interactions with the target protein, anchoring the molecule in the binding site. nih.gov

Substituents on the Phenyl Rings: The nature, position, and size of substituents on the phenyl rings significantly modulate the biological activity. These substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule. nih.govnih.gov

Influence of Substituent Effects on Biological Efficacy

Electronic Parameters and Hammett Constants

The electronic properties of substituents on the phenyl rings, quantifiable by Hammett constants (σ), play a significant role in the biological efficacy of phenylurea derivatives. The Hammett equation is a tool used to relate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. scispace.comslideshare.net

Electron-withdrawing or electron-donating substituents can alter the electron density distribution within the molecule, thereby influencing its interaction with the biological target. For instance, the presence of electron-withdrawing groups can enhance the acidity of the N-H protons of the urea bridge, potentially leading to stronger hydrogen bonding with the receptor. Conversely, electron-donating groups can increase the electron density on the phenyl rings, which may affect pi-pi stacking interactions.

The correlation between Hammett constants and biological activity is often analyzed through Quantitative Structure-Activity Relationship (QSAR) studies. These studies can reveal whether electron-withdrawing or electron-donating groups at specific positions are favorable for activity.

Table 1: Hammett Constants (σp) for Common Substituents

| Substituent | σp |

| -OCH3 | -0.27 |

| -CH3 | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -CF3 | 0.54 |

| -NO2 | 0.78 |

Data sourced from various chemical literature sources.

Steric Hindrance and Conformational Flexibility

The size and shape of substituents, which contribute to steric hindrance, are critical determinants of the biological activity of phenylurea compounds. Bulky substituents can sterically clash with the amino acid residues in the binding pocket of the target protein, preventing optimal binding. nih.gov Conversely, a certain degree of steric bulk may be necessary to achieve a specific and favorable orientation within the binding site.

Conformational flexibility, or the ability of the molecule to adopt different spatial arrangements, also plays a crucial role. The phenylurea scaffold has rotational freedom around the C-N bonds of the urea linkage and the C-C bonds connecting the phenyl rings to the urea moiety. osti.gov This flexibility allows the molecule to adopt a conformation that is complementary to the binding site. However, excessive flexibility can be entropically unfavorable for binding. Therefore, a balance between conformational flexibility and rigidity is often required for optimal activity. unina.itnih.gov

Studies have shown that restricting the conformational flexibility through the introduction of rigid linkers or cyclic structures can lead to an increase in potency and selectivity. nih.gov

Lipophilicity and Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid environment, is a key physicochemical property that influences the ability of phenylurea compounds to cross biological membranes and reach their target site. researchgate.netscilit.com It is often quantified by the logarithm of the partition coefficient between octanol and water (log P).

A certain level of lipophilicity is necessary for a compound to partition from the aqueous extracellular environment into the lipid bilayer of cell membranes. nih.govethz.ch However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids and other cellular components, which can reduce the concentration of the compound available to interact with its target. researchgate.net

Computational Chemistry Approaches in SAR Elucidation

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. elsevierpure.comnih.govyoutube.comresearchgate.net In the context of SAR studies of phenylurea derivatives, DFT calculations can provide valuable insights into:

Molecular Geometry: DFT can be used to determine the most stable three-dimensional conformation of the molecule, which is crucial for understanding how it fits into the binding site of a biological target.

Electronic Properties: DFT calculations can provide information about the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. mdpi.com These properties are key to understanding the nature of the interactions between the phenylurea compound and its target, including hydrogen bonding and electrostatic interactions.

Reactivity Descriptors: DFT can be used to calculate reactivity indices, such as Fukui functions, which can help to identify the most reactive sites in the molecule and predict how it will interact with other molecules.

By correlating these calculated properties with experimentally observed biological activities, DFT can help to rationalize SAR trends and guide the design of new, more potent phenylurea derivatives. mdpi.com

Molecular Electrostatic Potential (ESP) Analysis

The Molecular Electrostatic Potential (ESP) is a valuable tool in understanding the reactive behavior of a molecule. It provides a visual representation of the charge distribution and is used to predict how a molecule will interact with other molecules. In the context of N-(3,5-dimethylphenyl)-N'-phenylurea and its analogs, ESP analysis helps to identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Conversely, the hydrogen atoms of the N-H groups in the urea bridge exhibit a positive electrostatic potential, rendering them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. The phenyl rings, depending on their substitution, can have varying electrostatic potentials. In this compound, the methyl groups on one of the phenyl rings are electron-donating, which would slightly increase the electron density of that ring compared to the unsubstituted phenyl ring.

A hypothetical ESP map for this compound would likely show the following characteristics:

| Molecular Region | Predicted Electrostatic Potential | Role in Intermolecular Interactions |

| Carbonyl Oxygen | Strong Negative | Hydrogen Bond Acceptor |

| Amide Hydrogens (N-H) | Strong Positive | Hydrogen Bond Donor |

| Phenyl Rings | Generally Neutral to Slightly Negative | π-π Stacking Interactions |

| Methyl Groups | Slightly Positive | Hydrophobic Interactions |

This table is generated based on the general principles of ESP analysis and findings for analogous phenylurea compounds.

These electrostatic features are critical for the molecule's interaction with its biological target, guiding its orientation and binding affinity within the active site.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability; a larger gap implies higher stability and lower reactivity.

For phenylurea herbicides, DFT calculations have been used to determine the HOMO-LUMO energies and the energy gap. While specific data for this compound is not available, studies on structurally similar compounds provide valuable insights. The HOMO is typically localized over the phenyl rings and the nitrogen atoms of the urea bridge, indicating that these are the primary sites for electron donation. The LUMO is often distributed over the carbonyl group and the phenyl rings, suggesting these regions are the most likely to accept electrons.

The HOMO-LUMO energy gap is a significant descriptor in Quantitative Structure-Activity Relationship (QSAR) studies of herbicides. nih.gov A lower energy gap is often associated with higher biological activity, as it implies that the molecule can more readily engage in charge-transfer interactions with its biological target.

The following table presents hypothetical FMO data for this compound, extrapolated from studies on analogous compounds:

| Parameter | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| EHOMO | -6.5 eV | Moderate electron-donating ability |

| ELUMO | -1.2 eV | Moderate electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates good kinetic stability |

This data is hypothetical and serves to illustrate the principles of FMO analysis for this class of compounds.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. For phenylurea herbicides, the primary target is the D1 protein in Photosystem II (PSII) of plants. nih.govunipd.itresearchgate.net These herbicides inhibit photosynthesis by competing with the native plastoquinone for the QB binding site on the D1 protein. nih.govunipd.itresearchgate.net

Molecular docking studies on various phenylurea herbicides, such as diuron (B1670789), have provided detailed insights into their binding mode within the QB site. nih.govresearchgate.net These studies reveal that the urea moiety is crucial for binding, forming key hydrogen bonds with amino acid residues in the binding pocket. Specifically, the carbonyl oxygen of the urea bridge typically forms a hydrogen bond with the backbone N-H of a serine residue (e.g., Ser264), while one of the N-H groups of the urea bridge can form a hydrogen bond with the side chain of a histidine residue (e.g., His215). nih.gov

The phenyl rings of the herbicide fit into hydrophobic pockets within the binding site, stabilized by van der Waals interactions with residues such as phenylalanine, leucine, and valine. The substituents on the phenyl rings play a significant role in modulating the binding affinity and selectivity. In the case of this compound, the two methyl groups on one phenyl ring would occupy a hydrophobic sub-pocket, potentially enhancing the binding affinity compared to an unsubstituted analog.

A summary of the key interactions observed in docking studies of phenylurea herbicides with the D1 protein is presented below:

| Herbicide Moiety | Interacting Residue(s) in D1 Protein | Type of Interaction |

| Carbonyl Oxygen | Ser264 (backbone N-H) | Hydrogen Bond |

| Amide Hydrogen (N-H) | His215 (side chain) | Hydrogen Bond |

| Phenyl Rings | Phe255, Phe265, Leu271 | Hydrophobic (π-π and van der Waals) |

| Dimethylphenyl Group | Hydrophobic pocket | van der Waals Interactions |

This table summarizes general findings from molecular docking studies of phenylurea herbicides with the D1 protein of PSII.

Pharmacophore Modeling and Design Principles for Phenylurea Analogs

Pharmacophore modeling is a powerful tool in drug and herbicide design. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. For phenylurea herbicides, pharmacophore models have been developed to identify the key features required for binding to the QB site of the D1 protein.

A typical pharmacophore model for a phenylurea herbicide includes the following features:

One Hydrogen Bond Acceptor: This is almost always the carbonyl oxygen of the urea bridge.

One or Two Hydrogen Bond Donors: These are the N-H groups of the urea moiety.

Two Hydrophobic/Aromatic Regions: These correspond to the two phenyl rings.

The spatial arrangement of these features is critical for a proper fit within the binding site. The design of novel phenylurea analogs is guided by these pharmacophoric requirements. The general design principles for enhancing the activity of phenylurea herbicides include:

Maintaining the Urea Bridge: The urea moiety is essential for the key hydrogen bonding interactions with the receptor and should be preserved.

Optimizing Phenyl Ring Substituents: The nature, size, and position of substituents on the phenyl rings can be varied to improve hydrophobic interactions and steric complementarity with the binding pocket. Electron-withdrawing groups on one ring and small, lipophilic groups on the other are often beneficial.

Conformational Rigidity: Introducing some conformational constraint can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity.

By adhering to these principles and utilizing pharmacophore models, medicinal and agricultural chemists can rationally design new phenylurea derivatives with improved herbicidal activity and selectivity.

Biological Activities and Mechanistic Investigations in Model Systems

Plant Growth Regulation and Agrochemical Applications

Phenylurea compounds are recognized for their cytokinin-like activity, influencing various aspects of plant growth and development. researchgate.netresearchgate.net

Cytokinin Antagonism and Agonism Mechanisms

Cytokinins, a class of plant hormones, are crucial for processes like cell division and differentiation. Phenylurea derivatives can mimic the effects of natural cytokinins, such as zeatin, and are thus considered cytokinin agonists. researchgate.netsemanticscholar.org Their mechanism of action can involve direct interaction with cytokinin receptors or modulation of endogenous cytokinin levels. semanticscholar.org Some phenylurea compounds, like thidiazuron (B128349) (TDZ), have been shown to influence cytokinin metabolism by inhibiting the conversion of cytokinin ribonucleosides to ribonucleotides. semanticscholar.org This inhibition can lead to an accumulation of the active form of cytokinins in plant tissues.

Furthermore, certain phenylurea derivatives can act as competitive inhibitors of cytokinin oxidase/dehydrogenase (CKO), an enzyme responsible for the irreversible degradation of cytokinins. nih.gov By inhibiting CKO, these compounds can increase the endogenous levels of active cytokinins, thereby enhancing cytokinin-dependent responses. nih.gov The interaction between auxin and cytokinin signaling is also a critical factor, with studies showing a bidirectional and asymmetrical relationship where one hormone can inhibit the signaling of the other under specific concentrations. nih.gov

Modulation of Plant Morphogenesis and Development

The cytokinin-like activity of phenylurea compounds directly translates to their ability to modulate plant morphogenesis. wesleyan.edu These compounds, often more potent and stable than natural cytokinins, can induce a range of developmental responses in plant tissue cultures, from callus induction to organogenesis. semanticscholar.orgwesleyan.edu For instance, N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and thidiazuron (TDZ) have been demonstrated to promote callus growth and induce the formation of shoots. researchgate.netsemanticscholar.org

The balance between cytokinins and another plant hormone, gibberellin (GA), is crucial in determining the balance between morphogenesis and differentiation in plant development. nih.gov Phenylurea cytokinins can shift this balance, often promoting the morphogenetic state. nih.gov This is evident in their ability to induce shoot regeneration from explants, a process that is highly dependent on cytokinin activity. researchgate.net

Delay of Plant Senescence and Fruit Ripening Processes

A well-established function of cytokinins is the delay of senescence, the aging process in plants. Phenylurea derivatives, by mimicking cytokinin activity, can also retard senescence. scispace.com This effect is valuable in agriculture for extending the shelf life of leafy vegetables and cut flowers.

In the context of fruit development, phenylurea compounds like CPPU and TDZ have been shown to delay fruit ripening, which is considered a specialized form of senescence. scispace.com This delay is often accompanied by an increase in fruit size and weight. scispace.comcaymanchem.com However, this can also lead to a decrease in soluble solids (like sugars) and a delay in color development in some fruits. scispace.com The mechanism behind this is linked to the general anti-senescence properties of cytokinins, which slow down the physiological and biochemical changes associated with ripening.

Role as Herbicide Synergists and Potentiators

While some phenylurea compounds are themselves herbicides, acting as inhibitors of photosystem II, others can act as synergists, enhancing the efficacy of other herbicides. nih.gov For instance, the protective action of some phenylurea cytokinins against the detrimental effects of herbicides like glyphosate (B1671968) has been observed. researchgate.net This suggests a potential role in developing strategies to improve herbicide efficiency or mitigate their negative impacts on crops. The mechanism for this synergistic or protective action may involve the induction of stress-response or detoxification pathways in the plant. researchgate.net

Anti-microbial and Anti-fungal Activities in Cellular Models

Recent research has explored the potential of phenylurea derivatives and related compounds as antimicrobial and antifungal agents.

Efficacy Against Bacterial Strains (e.g., Gram-positive and Gram-negative)

Studies have shown that certain phenylurea derivatives and their metal complexes exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com For example, complexes of phenylurea with metals like copper have shown significant zones of inhibition against various bacterial strains. nih.gov The 2,5-dimethylphenyl scaffold, present in N-(3,5-dimethylphenyl)-N'-phenylurea, is a structural feature found in a number of compounds with demonstrated antimicrobial properties against a broad spectrum of microorganisms. mdpi.com

The mechanism of antibacterial action can be varied. For some compounds, it involves electrostatic interactions and hydrogen bonding with the bacterial membrane, leading to its disruption. nih.gov For others, particularly metal complexes, the enhanced biocidal activity is attributed to the chelation of the metal ion by the phenylurea ligand. nih.gov

Interactive Table: Antibacterial Activity of Phenylurea Derivatives

| Bacterial Strain | Compound Type | Observation | Reference |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Phenylurea-metal complexes | Increased biocidal activity upon metal coordination. | nih.gov |

| Escherichia coli (Gram-negative) | Phenylurea-metal complexes | Increased biocidal activity upon metal coordination. | nih.gov |

| Methicillin-resistant Staphylococcus aureus | Biphenyl derivatives | Potent inhibitory activities. | mdpi.com |

| Multidrug-resistant Enterococcus faecalis | Biphenyl derivatives | Potent inhibitory activities. | mdpi.com |

Antifungal Activities in Cellular Models

In addition to antibacterial properties, phenylurea derivatives and related structures have been investigated for their antifungal potential. mdpi.comnih.govnih.govmdpi.comresearchgate.net Forchlorfenuron, a phenylurea cytokinin, was serendipitously found to disturb cytokinesis in Saccharomyces cerevisiae by deforming septin structures, highlighting a potential antifungal mechanism. nih.govresearchgate.net

Thiosemicarbazides, which share some structural similarities with phenylureas, are known for their antifungal properties. researchgate.net The introduction of a 2,5-dimethylphenyl group, as seen in the subject compound, is a strategy employed in the development of new antimicrobial agents. mdpi.com The antifungal activity of these compounds is often evaluated by their ability to inhibit the mycelial growth of various fungal pathogens. nih.govmdpi.com

Interactive Table: Antifungal Activity of Phenylurea and Related Compounds

| Fungal Strain | Compound Type | Observation | Reference |

|---|---|---|---|

| Candida albicans | Phenylurea-metal complexes | Increased biocidal activity upon metal coordination. | nih.gov |

| Aspergillus niger | Phenylurea-metal complexes | Increased biocidal activity upon metal coordination. | nih.gov |

| Saccharomyces cerevisiae | Forchlorfenuron (phenylurea cytokinin) | Disturbed cytokinesis and deformed septin structures. | nih.govresearchgate.net |

| Various phytopathogenic fungi | Carbamate derivatives | Significant inhibition of mycelial growth. | nih.gov |

Efficacy Against Fungal Species (e.g., Yeast and Mold)

It is important to note that without specific studies on this compound, its efficacy against yeast and mold remains speculative and would require dedicated experimental evaluation.

Proposed Molecular Targets and Mechanisms of Action

The molecular mechanisms underlying the biological activities of N,N'-diarylureas are diverse and often involve the inhibition of key enzymes essential for cellular function and proliferation. While the specific targets of this compound have not been extensively elucidated, the diarylurea scaffold is a well-established inhibitor of various protein kinases. researchgate.net

Many N,N'-diarylurea derivatives function as multi-targeted kinase inhibitors, affecting receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), as well as intracellular serine/threonine kinases like Raf kinases in the MAPK/ERK signaling pathway. nih.gov The urea (B33335) moiety is crucial for binding to the kinase domain, often forming key hydrogen bond interactions. nih.gov The specific substitutions on the phenyl rings play a significant role in determining the potency and selectivity of these inhibitors. nih.gov

Antiproliferative Effects in In Vitro Cancer Cell Models

The antiproliferative activity of N,N'-diarylureas is a major focus of research, with many derivatives showing potent inhibition of various cancer cell lines. nih.gov

Numerous studies have demonstrated the efficacy of N,N'-diarylurea derivatives against a range of cancer cell lines, including those from breast, lung, and colorectal cancers.

Breast Cancer: Certain N,N'-diarylthiourea derivatives have been shown to suppress the growth of MCF-7 breast cancer cells, with one compound exhibiting an IC50 value of 338.33 ± 1.52 µM. nih.gov Another study on bisurea derivatives identified a compound that suppressed cell proliferation in MDA-MB-231 breast cancer cells. sciensage.info

Lung Cancer: N,N'-diarylurea derivatives have been investigated for their activity against non-small-cell lung cancer (NSCLC) cells. One study reported that the N,N'-diarylurea derivative CTPPU exhibited greater cytotoxicity than a related analog in H460, A549, and H292 lung cancer cell lines. nih.gov Other diarylurea derivatives have shown potent anti-proliferative activity against A549 lung cancer cells. nih.gov

Colorectal Carcinoma: Fluorinated N,N'-diarylureas have been identified as novel therapeutic agents against colorectal cancer stem cells. aacrjournals.org These compounds were found to inhibit cell-cycle progression and induce apoptosis in metastatic colorectal cancer cells. aacrjournals.org Some diarylurea derivatives have demonstrated superior antiproliferative activity against HT-29 colon cancer cells compared to the established drug sorafenib. mdpi.com

Table 1: Antiproliferative Activity of Selected N,N'-Diarylurea Derivatives in Different Cancer Cell Lines This table presents data for various N,N'-diarylurea derivatives as specific data for this compound was not available.

| Derivative | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Diarylthiourea derivative | MCF-7 | Breast Cancer | 338.33 ± 1.52 |

| Fluorinated N,N'-diarylurea (Compound 30) | Metastatic Colorectal Cancer Cells | Colorectal Cancer | Dose-dependent inhibition |

| Diarylurea with 4-chloro-3-(trifluoromethyl)phenyl moiety (Compound 23) | 58 different cell lines | Various Cancers | ~100% inhibition at 10 µM |

The antiproliferative effects of N,N'-diarylureas are often attributed to their ability to modulate critical cellular signaling pathways.

Protein Kinases: As previously mentioned, protein kinases are primary targets for many N,N'-diarylurea derivatives. researchgate.net They can act as ATP-competitive or allosteric inhibitors of various kinases, including those in the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer. nih.govmdpi.com For instance, certain derivatives have been shown to inhibit p38α mitogen-activated protein kinase. mdpi.com

Topoisomerases: While there is less evidence for direct inhibition of topoisomerases by N,N'-diarylureas compared to their kinase inhibitory activity, some studies have explored related structures. For example, miscellaneous derivatives are being investigated as DNA–topoisomerase inhibitors. researchgate.net

Carbonic Anhydrase: Some N,N'-diarylurea and thiourea (B124793) derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II. tandfonline.comtandfonline.com One study found that a 1,4-dihydropyrimidinone substituted diarylurea derivative (compound 4c) had an IC50 of 66.23 µM for hCA I, while another (compound 4f) had an IC50 of 63.09 µM for hCA II. tandfonline.com

Sirtuins: There is limited direct evidence linking this compound or other N,N'-diarylureas to the modulation of sirtuins. However, the search for novel sirtuin inhibitors has explored a wide range of chemical scaffolds, and it is plausible that certain diarylurea derivatives could interact with these NAD+-dependent deacetylases. bohrium.com

Several studies have investigated N,N'-diarylurea derivatives as potential tubulin polymerization inhibitors. mdpi.comnih.gov These compounds can bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. plos.org The ability to interfere with the formation and function of the mitotic spindle makes these compounds attractive candidates for anticancer drug development. mdpi.com

Insecticidal Activities as Insect Growth Regulators (IGRs)

Derivatives of phenylurea are recognized for their potent insecticidal properties, primarily functioning as Insect Growth Regulators (IGRs). These compounds disrupt the normal growth and development of insects, leading to mortality.

Mechanisms of Chitin (B13524) Synthesis Inhibition

The primary mode of action for this compound and related benzoylphenyl ureas (BPUs) is the inhibition of chitin synthesis. researchgate.netnih.govnih.gov Chitin is a crucial polymer of N-acetylglucosamine that provides structural integrity to the insect exoskeleton. researchgate.net By interfering with the synthesis of this vital component, these compounds disrupt the formation of the cuticle. researchgate.net The insecticidal effect is most pronounced during the molting process, where the inability to form a new, functional exoskeleton leads to lethal deformities and a failure to shed the old cuticle. researchgate.netekb.eg Studies on related benzoylphenyl ureas have shown that these insecticides act directly on the integument to block the terminal polymerization step in the chitin formation pathway. nih.gov This disruption of hormone homeostasis and the blockage of N-acetylglucosamine incorporation into the chitin synthesis pathway are key to their insecticidal efficacy. researchgate.net

Ecdysone (B1671078) Receptor Modulation and Molting Disruption

While some insect growth regulators, such as diacylhydrazines, function by directly interacting with the ecdysone receptor to prematurely trigger a lethal molt, phenylurea compounds like this compound operate through a different primary mechanism. Their main role is the inhibition of chitin synthesis rather than direct modulation of the ecdysone receptor. The molting disruption observed with phenylureas is a direct consequence of the improperly formed cuticle due to the lack of chitin, which physically prevents the successful completion of the ecdysis (molting) process. This distinction in the mode of action is critical for understanding their specific role in pest management and for strategies to overcome insecticide resistance.

Broad-Spectrum Efficacy Against Agricultural Pests

Research into novel phenylurea derivatives has demonstrated significant insecticidal activity against a range of major agricultural pests. These compounds show efficacy against various larval stages of insects, highlighting their potential for broad-spectrum pest control. The data below illustrates the mortality rates of several phenylurea derivatives against key lepidopteran pests.

Table 1: Insecticidal Activity of Phenylurea Derivatives Against Agricultural Pests

| Compound/Derivative | Target Pest | Mortality Rate (%) at 10 mg/L (72h) |

|---|---|---|

| Phenylurea Derivative 3g | Spodoptera exigua (Beet Armyworm) | > 90% |

| Phenylurea Derivative 3i | Spodoptera exigua (Beet Armyworm) | > 90% |

| Phenylurea Derivative 4d | Spodoptera exigua (Beet Armyworm) | > 90% |

| Phenylurea Derivative 4e | Spodoptera exigua (Beet Armyworm) | > 90% |

| Phenylurea Derivative 4g | Spodoptera exigua (Beet Armyworm) | 100% |

| Phenylurea Derivatives (General) | Plutella xylostella (Diamondback Moth) | Strong insecticidal activity |

| Phenylurea Derivatives (General) | Helicoverpa armigera (Cotton Bollworm) | Strong insecticidal activity |

This table is generated based on findings from studies on novel phenylurea derivatives and may not be specific to this compound itself, but represents the activity of the broader chemical class.

Other Investigated Biological Activities

Beyond its role in agriculture, the phenylurea scaffold has been explored for other pharmacological properties in various model systems.

Anti-inflammatory Properties via Inflammatory Pathway Inhibition

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the available literature, related diarylurea derivatives have been investigated for such activities. nih.gov The general mechanisms for anti-inflammatory action in similar chemical structures often involve the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). nih.govnih.gov These pathways are crucial in regulating the production of pro-inflammatory cytokines. nih.gov For instance, certain benzofuran-heterocycle hybrids, which can be structurally related to phenylurea derivatives, have shown the ability to inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways in cellular models of inflammation. nih.gov Other studies on different classes of compounds have shown that inhibiting these pathways leads to a reduction in inflammatory mediators. researchgate.netresearchgate.net

Anticonvulsant Activity in Neurological Models

The anticonvulsant potential of phenylurea derivatives has been a subject of investigation. Studies on structurally similar N-phenyl-N'-pyridinylureas have demonstrated notable anticonvulsant effects. nih.gov For example, certain N-(2,6-disubstituted-phenyl)-N'-(4-pyridinyl)ureas were found to be effective against seizures induced by maximal electroshock (MES) in animal models, suggesting potential therapeutic utility in generalized tonic-clonic and partial seizures. nih.gov The mechanism for many anticonvulsant drugs involves the modulation of ion channels, such as sodium or calcium channels, or the enhancement of GABAergic inhibition. wikipedia.org While specific data on this compound is scarce, the activity of its analogs suggests that this chemical class warrants further exploration for its potential in managing seizure disorders. nih.govnih.gov

Receptor Antagonism Studies (e.g., P2Y1 receptor)

Extensive searches of scientific literature and chemical databases did not yield specific studies investigating the receptor antagonism of this compound, particularly concerning the P2Y1 receptor. While the broader class of phenylurea derivatives has been a subject of research for P2Y1 receptor antagonism, with various analogues showing activity, no direct experimental data or detailed research findings were found for this compound itself.

The P2Y1 receptor is a G protein-coupled receptor that plays a significant role in ADP-driven platelet activation, making it a target for antithrombotic therapies. nih.gov Research in this area has led to the discovery of several potent phenylurea-based P2Y1 antagonists. nih.govnih.gov For instance, studies on related structures, such as 2-(phenoxypyridine)-3-phenylureas and benzimidazole (B57391) derived sulfonylureas, have demonstrated inhibitory activity against the P2Y1 receptor. nih.govnih.gov However, these findings are specific to the studied analogues and cannot be directly extrapolated to this compound.

Environmental Chemistry and Degradation Pathways

Microbial Metabolism and Biodegradation Processes

The microbial breakdown of phenylurea herbicides is a critical pathway for their removal from the environment. researchgate.net This process can be initiated through two primary enzymatic routes: N-dealkylation for substituted ureas or direct hydrolysis of the urea (B33335) bridge. Given that N-(3,5-dimethylphenyl)-N'-phenylurea lacks N-methyl or N-methoxy groups, its biodegradation is primarily initiated by the hydrolytic cleavage of the urea linkage.

For many common phenylurea herbicides, such as those with N,N-dimethyl substitutions like diuron (B1670789) or isoproturon, the initial and often rate-limiting step in biodegradation is N-demethylation. nih.govnih.gov This reaction is catalyzed by specific enzymes, such as the Rieske non-heme iron oxygenase system PdmAB, which has been identified and characterized in Sphingobium species. nih.govresearchgate.net The PdmAB enzyme facilitates the removal of a methyl group from the nitrogen atom of the urea side chain. nih.gov However, this pathway is not directly relevant to the degradation of this compound, as it does not possess the N-methyl substituents that serve as the substrate for this enzyme system.

Instead, the key enzymatic action for this compound and other similarly structured phenylureas is the direct hydrolysis of the amide bond in the urea bridge. This reaction is carried out by a class of enzymes known as phenylurea hydrolases (PUHs) or aryl acylamidases. oup.comresearchgate.net These enzymes belong to the amidohydrolase superfamily and are responsible for cleaving the phenylurea molecule into its constituent aniline (B41778) components. portlandpress.comnih.govasm.org For this compound, this hydrolytic cleavage would yield 3,5-dimethylaniline (B87155) and aniline. Several such enzymes have been isolated from soil bacteria, including PuhA from Arthrobacter globiformis and PuhB from Mycobacterium brisbanense JK1, which exhibit broad substrate specificity. portlandpress.comnih.govportlandpress.com Other hydrolases, like LibA from Variovorax sp. SRS16, show high specificity for particular phenylureas like linuron (B1675549). asm.org The discovery of these hydrolases across different bacterial genera highlights a conserved microbial strategy for detoxifying phenylurea compounds. researchgate.net

Table 1: Examples of Phenylurea Hydrolase Enzymes

| Enzyme | Source Organism | Substrate Examples | Reference |

|---|---|---|---|

| PuhA | Arthrobacter globiformis D47 | Diuron, Linuron, Isoproturon | oup.comportlandpress.com |

| PuhB | Mycobacterium brisbanense JK1 | Diuron and its analogues | portlandpress.comnih.govportlandpress.com |

| LibA | Variovorax sp. SRS16 | Linuron (high specificity) | asm.org |

| HylA | Variovorax sp. WDL1 | N-methoxy-N-methyl phenylureas | researchgate.net |

| Aryl Acylamidase | Bacillus sphaericus | Linuron, Monolinuron, Metobromuron | oup.com |

A diverse array of microorganisms present in soil and aquatic environments contributes to the transformation of phenylurea herbicides. Microbial degradation is widely acknowledged as the principal mechanism for the natural attenuation of these compounds. nih.govresearchgate.net Bacteria are the most extensively studied organisms in this context, with genera such as Arthrobacter, Variovorax, Mycobacterium, Sphingomonas, and Ochrobactrum demonstrating the ability to degrade these herbicides. oup.comportlandpress.comasm.orgnih.gov For instance, Ochrobactrum anthropi CD3 has shown the capacity to completely remove herbicides like diuron and linuron from aqueous solutions. nih.gov

In addition to bacteria, various soil fungi can also participate in the initial degradation steps. Species like Cunninghamella elegans, Aspergillus niger, and Rhizoctonia solani have been shown to metabolize the side chains of different phenylurea herbicides, although complete mineralization of the phenyl ring by fungi has not been reported. oup.com The initial transformation by fungi can produce metabolites that are more readily degraded by bacteria, suggesting that synergistic interactions between fungal and bacterial communities may be important for the complete breakdown of these compounds in the environment. oup.com

Abiotic Degradation Mechanisms

While microbial processes are dominant, abiotic mechanisms also contribute to the degradation of this compound, particularly in aquatic environments and on soil surfaces. These processes include photolysis and, to a lesser extent, chemical hydrolysis.

Phenylurea herbicides can undergo photolytic degradation when exposed to sunlight in water. nih.gov The rate and pathway of this photodegradation are influenced by the chemical structure of the compound and the composition of the water matrix. nih.gov Direct photolysis, where the molecule itself absorbs light and undergoes transformation, is often slow for phenylureas. researchgate.net

Phenylurea herbicides are generally stable to chemical hydrolysis under neutral pH conditions commonly found in the environment. oup.com The rate of hydrolysis can, however, increase significantly under acidic or basic conditions. researchgate.net The primary transformation products resulting from the hydrolysis of the urea bridge are the corresponding anilines. For this compound, hydrolysis would break the C-N bond of the urea group, yielding 3,5-dimethylaniline and aniline. These aniline metabolites can themselves be subject to further degradation or may persist in the environment. nih.gov

Table 2: Potential Transformation Products of this compound

| Pathway | Transformation Product | Chemical Name |

|---|---|---|

| Microbial Hydrolysis | 3,5-Dimethylaniline | 3,5-Dimethylaniline |

| Microbial Hydrolysis | Aniline | Aniline |

| Photolytic Degradation (Hydroxylation) | Hydroxylated this compound | (Hydroxy)-N-(3,5-dimethylphenyl)-N'-phenylurea |

Environmental Fate and Persistence Studies

The environmental fate of this compound is determined by the interplay of the degradation processes described above, as well as by transport and sorption phenomena. Phenylureas as a class are known to be moderately persistent in soil and water. researchgate.netresearchgate.net Their persistence is highly variable and depends on a range of environmental factors, including soil type, organic matter content, pH, temperature, and the abundance and adaptation of competent microbial populations. nih.gov

Behavior in Soil Matrices

Microbial degradation is recognized as a crucial mechanism for the breakdown of phenylurea herbicides in agricultural soils. researchgate.netnih.gov The process is often initiated by N-demethylation, which can be a rate-limiting step in the complete mineralization of these compounds. nih.gov For instance, in studies of the herbicide isoproturon, the initial demethylation to mono-N-demethylated products was found to be a critical step. researchgate.netnih.gov This suggests that this compound, which lacks N-methyl groups, would undergo a different primary degradation step, likely starting with the cleavage of the urea bridge.

The degradation of phenylureas is significantly influenced by the composition and activity of the soil microbial community. researchgate.net Bacterial strains from genera such as Sphingobium and Paenarthrobacter have been shown to degrade various phenylurea herbicides. researchgate.net Fungi, such as those from the genus Mortierella, also play a role in the degradation process. researchgate.net The rate of degradation can be affected by soil properties such as pH, organic matter content, and moisture. For example, the degradation of some sulfonylurea herbicides, a related class of compounds, is faster in alkaline soils. mdpi.com

Table 1: General Degradation Pathways of Phenylurea Herbicides in Soil

| Degradation Step | Description | Key Metabolites | Influencing Factors |

| Initial Transformation | Typically involves N-demethylation or hydrolysis of the urea bridge. | N-demethylated ureas, substituted anilines | Microbial populations, soil type, pH, moisture |

| Ring Cleavage | Subsequent breakdown of the aromatic rings. | Carbon dioxide, water, and mineral salts | Aerobic/anaerobic conditions, specific microbial enzymes |

| Mineralization | Complete degradation to inorganic compounds. | CO2, H2O, etc. | Overall microbial activity, bioavailability |

This table presents generalized pathways for phenylurea herbicides and is intended to be illustrative for this compound in the absence of specific data.

Distribution and Accumulation in Water and Sediment Compartments

The distribution of phenylurea compounds between water and sediment is largely governed by their water solubility and sorption characteristics. While specific data for this compound is unavailable, information on related compounds like fenuron (B33495) indicates moderate water solubility. nih.gov This suggests a potential for this compound to be transported in surface waters.

Once in aquatic systems, these compounds can partition between the water column and sediment. Studies on contaminants of emerging concern (CECs), including some pesticides, have shown that both water and sediment concentrations are important for understanding their environmental fate. nih.gov The distribution can be influenced by the hydrophobicity of the compound and the organic carbon content of the sediment. nih.gov

Degradation in aquatic environments can occur through both biotic and abiotic processes. Microbial degradation, similar to that in soil, is a significant pathway in water and sediment. The degradation of phenylurea herbicides can lead to the formation of more polar and sometimes more toxic metabolites. nih.gov For example, the degradation of some phenylureas in water and soil results in metabolites such as N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov

The persistence of these compounds and their metabolites in the aquatic environment is a concern. While seasonality can affect concentrations in water, sediment can act as a long-term reservoir for these contaminants. nih.gov The removal efficiency of these compounds in wastewater treatment plants can be variable, leading to their continuous release into receiving waters. researchgate.net

Table 2: Factors Influencing the Distribution of Phenylurea Compounds in Aquatic Environments

| Factor | Influence on Distribution and Accumulation |

| Water Solubility | Higher solubility leads to greater mobility in the water column. |

| Sorption to Sediment (Koc) | Higher sorption affinity leads to accumulation in sediment. |

| Hydrophobicity (Log Kow) | Influences partitioning between water and organic matter in sediment. |

| Biotransformation | Microbial degradation in both water and sediment can reduce parent compound concentrations but may form persistent metabolites. |

| Photodegradation | Sunlight can contribute to the degradation of some compounds in surface waters. |

| Hydrology | Water flow and sedimentation rates affect transport and deposition. |

This table outlines general principles for phenylurea compounds to infer the likely behavior of this compound.

Advanced Research Perspectives and Future Directions

Rational Design of Next-Generation N-(3,5-dimethylphenyl)-N'-phenylurea Analogs

The rational design of new chemical entities is a cornerstone of modern drug discovery and materials science. For this compound, structure-activity relationship (SAR) studies on related phenylurea compounds provide a roadmap for creating next-generation analogs with enhanced potency, selectivity, and desirable physicochemical properties.

Future design strategies will likely focus on systematic modifications of its core structure:

Modification of the Phenyl Rings: The substitution patterns on both the 3,5-dimethylphenyl and the unsubstituted phenyl rings are critical for biological activity and material properties. Introducing a variety of substituents (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) can modulate electronic properties, lipophilicity, and steric interactions. mdpi.com For instance, SAR studies on other diarylureas have shown that specific substitutions can direct the molecule to inhibit targets like the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) or the FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov

Alterations to the Urea (B33335) Linkage: The urea moiety itself is a key hydrogen-bonding motif. Replacing it with thiourea (B124793) or other bioisosteres could alter binding affinities and metabolic stability.

Stereochemical Considerations: Introducing chiral centers can lead to stereoisomers with potentially different biological activities and selectivities, a strategy that has been used to optimize neuropeptide Y5 (NPY5) receptor antagonists. nih.gov

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in predicting the binding modes and activities of newly designed analogs, thereby prioritizing synthetic efforts. researchgate.net

| Structural Modification Area | Modification Strategy | Observed Impact in Analogs | Potential Application for this compound Design |

|---|---|---|---|

| Phenyl Ring Substitution | Addition of electron-withdrawing or donating groups | Alters binding affinity for kinase and receptor targets. researchgate.net | Tune selectivity for specific therapeutic targets (e.g., anticancer, anti-inflammatory). |

| Urea Moiety | Replacement with thiourea or other isosteres | Changes in hydrogen bonding capacity and metabolic stability. mdpi.com | Improve pharmacokinetic properties of therapeutic candidates. |

| Overall Structure | Introduction of rigid or flexible linkers | Optimizes spatial arrangement for better fit into binding pockets. nih.gov | Enhance potency against targets like IDO1 or NPY5 receptors. nih.govnih.gov |

| Stereochemistry | Creation of chiral centers | Leads to enantiomers with distinct biological activities. nih.gov | Develop highly selective antagonists or inhibitors. |

Exploration of Novel Molecular Targets and Therapeutic Applications

The phenylurea scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. This suggests that this compound and its future analogs could have therapeutic applications far beyond what is currently known.

Key areas for future exploration include:

Kinase Inhibition: Many diarylurea compounds, such as Sorafenib, are potent multi-kinase inhibitors used in cancer therapy. drugbank.com Future research could screen this compound against panels of kinases implicated in diseases like non-small-cell lung cancer (NSCLC) and acute myeloid leukemia (AML). nih.govresearchgate.net The phosphatidylinositol-3 kinase (PI3K)/Akt pathway is a particularly promising target. researchgate.net

Receptor Modulation: Phenylurea derivatives have been identified as antagonists for receptors such as the neuropeptide Y5 (NPY5) receptor and cannabinoid-1 (CB-1) receptor, suggesting potential applications in metabolic disorders and neurology. nih.govresearchgate.net

Enzyme Inhibition: Beyond kinases, phenylureas can inhibit other enzymes like acyl-CoA:cholesterol O-acyltransferase (ACAT), relevant to atherosclerosis, and IDO1, a target in immuno-oncology. nih.govnih.gov

Antimicrobial and Antiprotozoal Activity: Compounds containing the phenylurea structure have demonstrated antibacterial and antiprotozoal effects, opening avenues for infectious disease research. drugbank.com

High-throughput screening campaigns and target-based assays will be crucial for identifying novel molecular interactions and validating these potential therapeutic uses.

Integration of Systems Biology and Omics Technologies in Mechanistic Research

To fully understand the biological effects of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of "omics" technologies will be essential for elucidating its mechanism of action, identifying biomarkers of response, and predicting potential off-target effects. nih.gov

Proteomics: Mass spectrometry-based proteomics can identify the proteins that directly bind to the compound or whose expression levels change upon treatment. This can reveal novel targets and affected cellular pathways.

Transcriptomics: RNA-sequencing can provide a global view of how this compound alters gene expression, offering insights into the cellular response and downstream functional consequences.

Metabolomics: By analyzing changes in small-molecule metabolites, researchers can understand the compound's impact on cellular metabolism, which is particularly relevant for applications in cancer and metabolic diseases.

Integrating data from these different omics layers will enable the construction of comprehensive network models of the compound's action, facilitating a deeper understanding of its systemic effects and guiding the development of more effective and safer therapeutic agents. nih.gov

| Omics Technology | Primary Focus | Key Research Questions to Address |

|---|---|---|

| Proteomics | Protein expression, interactions, and post-translational modifications | What are the direct protein targets? Which signaling pathways are modulated? |

| Transcriptomics | Global gene expression (mRNA levels) | Which genes are up- or down-regulated? What cellular processes are affected at the transcriptional level? |

| Metabolomics | Endogenous small-molecule metabolite profiles | How does the compound alter cellular metabolism? Are there metabolic biomarkers of activity? |

| Genomics | DNA sequence and structure | Are there genetic markers that predict sensitivity or resistance to the compound? |

Development of Sustainable Synthesis and Bioremediation Strategies

As with any chemical compound intended for widespread use, environmental impact is a critical consideration. Future research must focus on both green synthesis and effective remediation strategies.

Sustainable Synthesis: Traditional synthesis of ureas often involves hazardous reagents like phosgene. researchgate.net Future work should prioritize the development of phosgene-free synthetic routes for this compound. researchgate.net This includes methods like the reductive carbonylation of nitroaromatics or catalyzed reactions using safer precursors, aligning with the principles of green chemistry. researchgate.netrsc.org

Bioremediation: Phenylurea herbicides, which share the core structure, can be persistent environmental pollutants. frontiersin.orgnih.gov Research has shown that various microorganisms, including bacteria like Arthrobacter and Ochrobactrum anthropi, can degrade these compounds. mdpi.com The degradation often proceeds via enzymes such as hydrolases and amidases that break the urea bond. frontiersin.orgresearchgate.net Future studies should investigate the susceptibility of this compound to microbial degradation and identify specific enzymes and pathways involved. This knowledge could be used to develop bioremediation technologies for contaminated soil and water. researchgate.netresearchgate.net

Applications in Materials Science and Industrial Catalysis

The unique chemical structure of this compound, featuring aromatic rings and a hydrogen-bonding urea group, makes it a candidate for applications in materials science and catalysis.

Polymers and Advanced Materials: The urea functional group can form strong, directional hydrogen bonds, which can be exploited to create self-assembling materials, supramolecular polymers, and organogels. Related phenylurea compounds are used as stabilizers in propellants and as developers in thermosensitive recording materials, indicating potential roles for this compound in controlling material properties. researchgate.netevitachem.com

Industrial Catalysis: Urea and thiourea derivatives are increasingly recognized for their ability to act as organocatalysts, promoting chemical reactions through hydrogen bonding. Future research could explore the catalytic activity of this compound in various organic transformations, offering a metal-free alternative to traditional catalysts.

Q & A

How can researchers optimize synthetic routes for N-(3,5-dimethylphenyl)-N'-phenylurea to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction conditions. Key parameters include:

- Reagent stoichiometry : Adjusting molar ratios of 3,5-dimethylaniline and phenyl isocyanate to minimize side products like bis-urea derivatives.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) may enhance reactivity, while protic solvents (e.g., ethanol) could reduce side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can accelerate urea bond formation.

- Temperature control : Maintaining temperatures between 0–25°C prevents thermal degradation.

Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity crystals. Characterization via -NMR and FT-IR ensures structural fidelity, with NH stretching bands (~3300 cm) confirming urea bond formation .

What crystallographic techniques are most reliable for resolving structural ambiguities in this compound derivatives?

Advanced Research Focus:

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Key steps include:

- Crystal growth : Slow evaporation of saturated ethanol or dichloromethane solutions at controlled humidity.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.